Ethyl 2-(2-cyanoanilino)acetate

medicinal chemistry organic synthesis structure-activity relationships

Ethyl 2-(2-cyanoanilino)acetate (CAS 87223-76-5) is an N-arylglycine ester derivative with molecular formula C11H12N2O2 and molecular weight 204.22 g/mol. It features an ortho-cyano substituent on the aniline ring and an ethyl ester moiety, classifying it as a versatile small-molecule scaffold for organic synthesis.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 87223-76-5
Cat. No. B1586160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-cyanoanilino)acetate
CAS87223-76-5
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CC=CC=C1C#N
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3
InChIKeySAHHQUFVDZOAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-cyanoanilino)acetate (CAS 87223-76-5): Technical Baseline and Procurement Context


Ethyl 2-(2-cyanoanilino)acetate (CAS 87223-76-5) is an N-arylglycine ester derivative with molecular formula C11H12N2O2 and molecular weight 204.22 g/mol [1]. It features an ortho-cyano substituent on the aniline ring and an ethyl ester moiety, classifying it as a versatile small-molecule scaffold for organic synthesis . Commercial availability spans multiple vendors offering purity grades from 95% to ≥97% [2], with applications primarily in pharmaceutical intermediate synthesis and research chemical contexts .

Ethyl 2-(2-cyanoanilino)acetate (CAS 87223-76-5): Why In-Class Substitution Carries Functional Risk


The ortho-positioning of the cyano group in Ethyl 2-(2-cyanoanilino)acetate (87223-76-5) fundamentally distinguishes it from its para-substituted analog N-(4-cyanophenyl)glycine (CAS 42288-26-6) . This positional isomerism alters electronic distribution, steric accessibility of the secondary amine, and intramolecular hydrogen-bonding potential, all of which directly impact reactivity in downstream coupling and cyclization reactions . Generic substitution with the para-isomer or oxoacetate derivatives such as Ethyl [(4-cyanophenyl)amino](oxo)acetate (CAS 24439-47-2) cannot guarantee equivalent synthetic outcomes, as the ortho-cyano motif provides a distinct electrophilic and coordination profile that may be essential for target molecular architecture.

Ethyl 2-(2-cyanoanilino)acetate (CAS 87223-76-5): Verifiable Comparative Evidence for Scientific Selection


Ortho vs. Para Cyano Substitution: Impact on Physicochemical Properties

Ethyl 2-(2-cyanoanilino)acetate (ortho-CN) exhibits a melting point of 95-96°C [1], approximately 140°C lower than the 237°C (decomposition) reported for N-(4-cyanophenyl)glycine, its para-substituted carboxylic acid analog . The ortho compound also demonstrates a computed XLogP3-AA value of 2.5 [2], while the para-oxoacetate derivative Ethyl [(4-cyanophenyl)amino](oxo)acetate lacks comparable published LogP data. This differential lipophilicity and thermal behavior stem directly from intramolecular interactions unique to the ortho-cyano geometry.

medicinal chemistry organic synthesis structure-activity relationships

Purity Benchmarking: Vendor-Specified Grades for Reproducible Synthesis

Commercially available Ethyl 2-(2-cyanoanilino)acetate is supplied with purity specifications ranging from 95% to ≥98% . For comparison, the para-oxoacetate analog Ethyl [(4-cyanophenyl)amino](oxo)acetate is offered at >99% purity with full analytical characterization available . The target compound's typical 97% purity grade meets the threshold for most research applications; however, procurement decisions should weigh the trade-off between cost and the need for ultra-high purity, particularly when the compound serves as a critical intermediate in multi-step sequences where impurities may propagate.

quality control procurement synthetic reliability

Storage Stability: Temperature Requirements for Long-Term Integrity

Ethyl 2-(2-cyanoanilino)acetate requires storage at -20°C for maximum recovery, with centrifugation recommended prior to cap removal to prevent product loss . Alternative vendors specify refrigerated storage at 2-7°C [1] or room temperature in sealed, dry conditions . In contrast, Ethyl [(4-cyanophenyl)amino](oxo)acetate is stable at room temperature . This divergence in recommended storage conditions reflects differences in hydrolytic susceptibility and thermal stability between the ortho-cyano ethyl ester and the para-cyano oxoacetate scaffold.

compound stability storage conditions procurement planning

Synthetic Route Validation: Documented N-Alkylation Protocol with Reported Yield

A validated synthetic route for Ethyl 2-(2-cyanoanilino)acetate employs 2-aminobenzonitrile and ethyl bromoacetate with NaHCO₃ in ethanol under reflux for 48 hours, achieving an 83% isolated yield . This N-alkylation protocol is directly applicable to the ortho-cyano substrate. For comparison, analogous glycine derivatives such as N-(4-cyanophenyl)glycine are typically prepared via hydrolysis of the corresponding ester or alternative coupling strategies . The documented yield provides a quantitative benchmark for process chemists assessing synthetic feasibility.

synthetic methodology process chemistry reaction optimization

Ethyl 2-(2-cyanoanilino)acetate (CAS 87223-76-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Ortho-Cyano-Functionalized Heterocyclic Scaffolds

The ortho-cyano group enables intramolecular cyclization reactions inaccessible to para-substituted analogs. This compound serves as a precursor for benzimidazole, quinazolinone, and related fused heterocycles, where the proximity of the cyano and secondary amine groups facilitates ring closure under mild conditions. The validated 83% yield N-alkylation protocol confirms synthetic accessibility.

Pharmaceutical Intermediate with Defined Physicochemical Profile

With an XLogP3-AA of 2.5 and melting point of 95-96°C , this compound occupies a lipophilicity range compatible with both solution-phase and solid-supported synthesis. Its molecular weight (204.23) and hydrogen bond donor count (1) meet lead-like criteria, making it a suitable building block for fragment-based drug discovery libraries [1].

Analytical Reference Standard for Ortho-Cyanoanilino Derivatives

The compound is documented for use in analytical research studies , with purity specifications up to NLT 98% [1]. Its defined density (1.15 g/cm³), boiling point (351.1°C at 760 mmHg), and refractive index (1.538) [2] provide reference values for method development and quality control of related structural analogs.

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